

"2-Methyl-2H-indazol-4-amine" synthesis and characterization

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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-4-amine

Cat. No.: B105929

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Methyl-2H-indazol-4-amine**

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] The biological activity is profoundly influenced by the substitution pattern on the indazole ring, particularly the position of substituents and the regiochemistry of N-alkylation. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[4][6]

2-Methyl-2H-indazol-4-amine (CAS No: 82013-51-2) is a key synthetic intermediate, valued for its specific arrangement of a nucleophilic amino group and the N2-methylated indazole core.[7][8][9] This precise architecture allows for further molecular elaboration, making it a crucial building block for constructing more complex, biologically active molecules. This guide provides a detailed exploration of a robust synthetic pathway to **2-Methyl-2H-indazol-4-amine**, followed by a comprehensive overview of the analytical techniques required for its unambiguous characterization, designed for researchers and professionals in chemical synthesis and drug development.

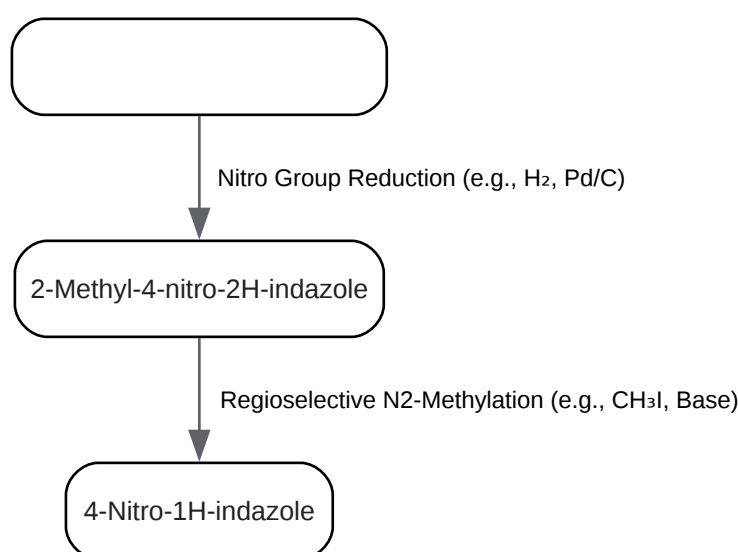
Part 1: Synthesis and Mechanistic Rationale

The synthesis of **2-Methyl-2H-indazol-4-amine** is a multi-step process that hinges on two critical transformations: the regioselective N-methylation of the indazole ring and the reduction of a nitro group to the target amine. The choice of starting material and the conditions for N-alkylation are paramount to achieving the desired 2H-indazole isomer.

Retrosynthetic Strategy

A logical retrosynthetic approach identifies 4-nitro-1H-indazole as a strategic starting material. The synthesis proceeds via two main steps:

- **N-Methylation:** Introduction of a methyl group onto the indazole nitrogen. The primary challenge is controlling the regioselectivity to favor methylation at the N2 position over the N1 position.
- **Nitro Reduction:** Conversion of the nitro group at the C4 position to an amine.



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Caption: Retrosynthetic analysis of **2-Methyl-2H-indazol-4-amine**.

Synthetic Pathway and Causality

Step 1: Regioselective N2-Methylation of 4-Nitro-1H-indazole

The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, presenting a significant purification challenge.^[6] The regiochemical outcome is dictated by a delicate interplay of steric hindrance, electronic effects, the nature of the base, the solvent, and the alkylating agent.^{[1][10]}

- **Causality of Reagent Choice:** To selectively synthesize the N2-isomer, conditions must be chosen to override the thermodynamic preference for the N1 product. While various protocols exist, employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common strategy.^[1] The indazole anion formed is then alkylated with an agent like methyl iodide (CH₃I) or dimethyl sulfate. Studies have shown that for certain substituted indazoles, specific conditions can drive high N2 selectivity.^{[10][11]} The presence of an electron-withdrawing nitro group at the C7 position, for example, has been shown to confer excellent N2 regioselectivity (≥96%).^{[1][10]} While our target has the nitro group at C4, the electronic influence is still significant. A metal-free catalysis system using triflic acid (TfOH) with diazo compounds has also been reported to afford N2-alkylated products with high regioselectivity.^[11]

Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole to **2-Methyl-2H-indazol-4-amine**

The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Several methods are effective:

- **Catalytic Hydrogenation:** This is often the cleanest method. The nitro compound is hydrogenated under a hydrogen atmosphere using a metal catalyst, typically palladium on activated charcoal (Pd/C), in a solvent like methanol or ethanol.^[12] This method avoids the use of harsh metal-acid reagents and often results in high yields and purity.
- **Metal-Acid Reduction:** A classic method involves using a metal such as tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).^[13] This is a robust and cost-effective alternative, though the work-up can be more involved to remove metal salts.

The overall synthetic workflow is depicted below.



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Caption: Experimental workflow for the synthesis of **2-Methyl-2H-indazol-4-amine**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- **Deprotonation:** Dissolve 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
- **Methylation:** Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- **Purification:** The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired 2-Methyl-4-nitro-2H-indazole isomer.

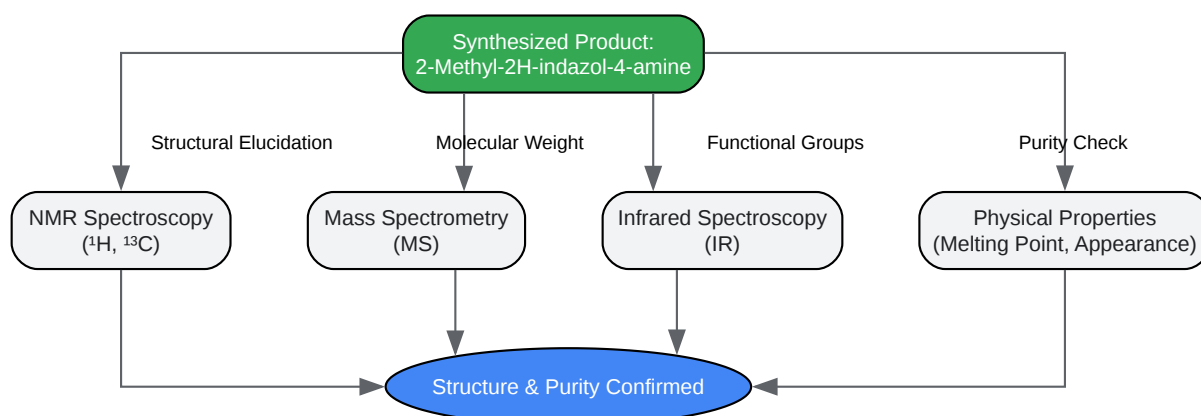
Step 2: Synthesis of **2-Methyl-2H-indazol-4-amine**

- **Preparation:** To a hydrogenation flask, add the purified 2-Methyl-4-nitro-2H-indazole (1.0 equivalent) and palladium on carbon (10% Pd/C, ~5-10 mol%).
- **Reaction:** Add methanol as the solvent and seal the flask. Purge the system with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, **2-Methyl-2H-indazol-4-amine**, which can be further purified by recrystallization if necessary.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity of the synthesized **2-Methyl-2H-indazol-4-amine**.

Characterization Workflow



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Caption: Logical workflow for the characterization of the final product.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for **2-Methyl-2H-indazol-4-amine**.

Technique	Parameter	Expected Observation
¹ H NMR	Chemical Shift (δ)	~7.0-7.5 ppm (m, 2H, Ar-H), ~6.5-6.8 ppm (d, 1H, Ar-H), ~4.5-5.5 ppm (br s, 2H, -NH ₂), ~4.0 ppm (s, 3H, -NCH ₃), ~8.0 ppm (s, 1H, C3-H of indazole)
¹³ C NMR	Chemical Shift (δ)	~150-155 ppm (Ar-C), ~140-145 ppm (Ar-C-NH ₂), ~120-130 ppm (Ar-C), ~100-115 ppm (Ar-C), ~35-40 ppm (-NCH ₃)
Mass Spec.	Molecular Ion	Expected [M+H] ⁺ = 148.0869 m/z for C ₈ H ₁₀ N ₃ ⁺ [14]
IR Spec.	Wavenumber (cm ⁻¹)	3300-3500 (N-H stretch, amine), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1650 (N-H bend), 1450-1600 (C=C aromatic stretch)
Physical	Appearance	Expected to be a solid at room temperature.
Physical	CAS Number	82013-51-2 [7] [8] [9]

Expert Insights on Characterization:

- ¹H NMR: The singlet corresponding to the N-methyl group around 4.0 ppm is a key diagnostic signal. The broad singlet for the amine protons (-NH₂) will be exchangeable with D₂O. The proton at the C3 position of the indazole ring typically appears as a singlet downfield, around 8.0 ppm.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₈H₉N₃) by providing a highly accurate mass measurement.^[14]
- IR Spectroscopy: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretches. The absence of a strong peak around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the complete reduction of the nitro group.

Conclusion

This guide outlines a reliable and well-precedented pathway for the synthesis of **2-Methyl-2H-indazol-4-amine**, a valuable intermediate for pharmaceutical research. The core challenges—regioselective N-methylation and efficient nitro group reduction—can be overcome with careful selection of reaction conditions. The provided protocol, grounded in established chemical principles, offers a practical blueprint for laboratory synthesis. Furthermore, the comprehensive characterization workflow ensures a self-validating process, enabling researchers to confirm the structural integrity and purity of the final compound with a high degree of confidence. The successful execution of this synthesis provides access to a versatile chemical building block, paving the way for the discovery of novel indazole-based therapeutics.

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